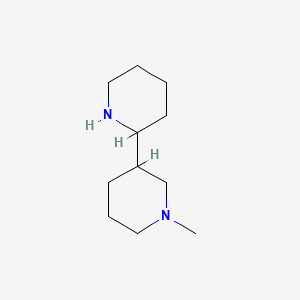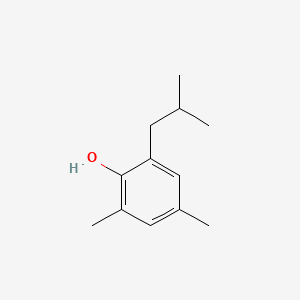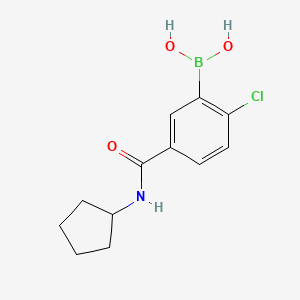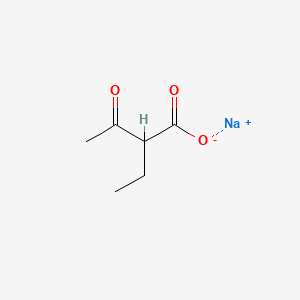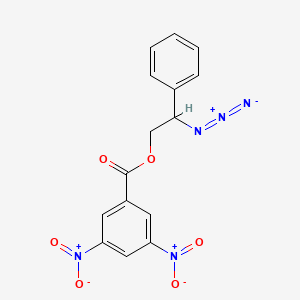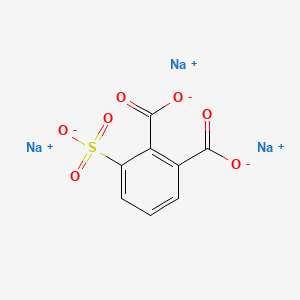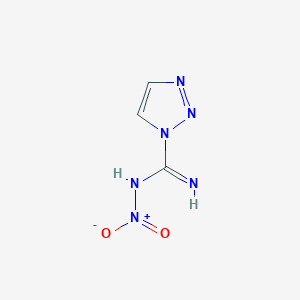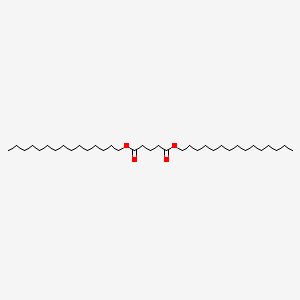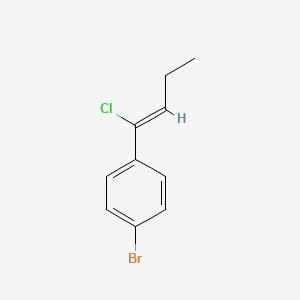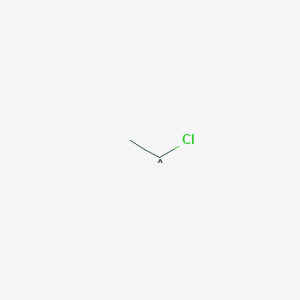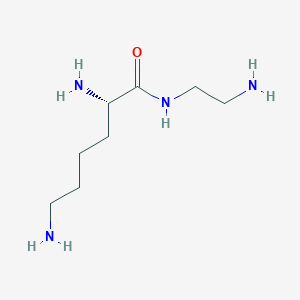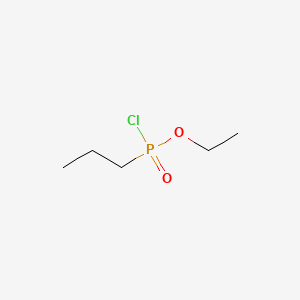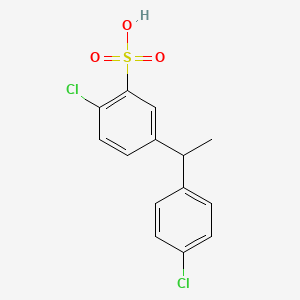
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- is an organosulfur compound with the molecular formula C14H12Cl2O3S. This compound is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a 2-chloro group and a 5-(1-(4-chlorophenyl)ethyl) group. It is a white crystalline solid that is soluble in water and ethanol but slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .
Preparation Methods
The synthesis of benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride using reagents like phosphorus pentachloride.
Desulfonation: Heating the compound in water near 200°C can reverse the sulfonation, removing the sulfonic acid group.
Scientific Research Applications
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates and thereby reducing inflammation .
Comparison with Similar Compounds
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- can be compared with other aromatic sulfonic acids, such as:
Sulfanilic acid: Another aromatic sulfonic acid used in the synthesis of dyes and pharmaceuticals.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
The uniqueness of benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
129570-58-7 |
|---|---|
Molecular Formula |
C14H12Cl2O3S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-chloro-5-[1-(4-chlorophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H12Cl2O3S/c1-9(10-2-5-12(15)6-3-10)11-4-7-13(16)14(8-11)20(17,18)19/h2-9H,1H3,(H,17,18,19) |
InChI Key |
MCXKUFFWMVADRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)
